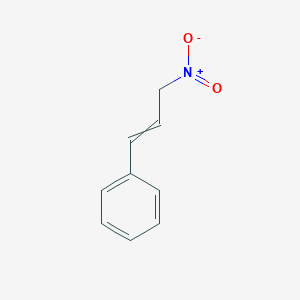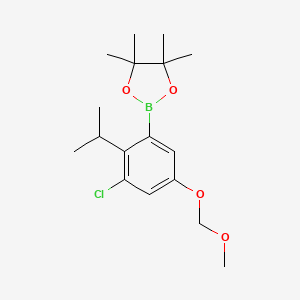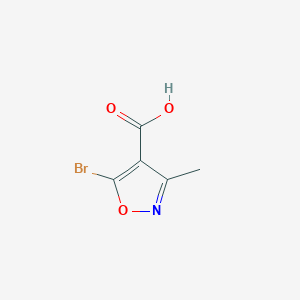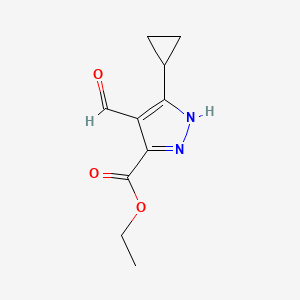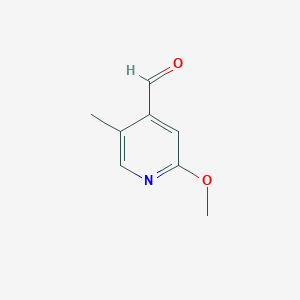
2-Methoxy-5-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a substituted pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position. The methoxy and methyl groups can be introduced through selective alkylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: 2-Methoxy-5-methyl-4-pyridinecarboxylic acid.
Reduction: 2-Methoxy-5-methyl-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-pyridinecarboxaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-4-pyridinecarboxaldehyde: Lacks the methoxy group at the 2-position.
4-Pyridinecarboxaldehyde: Lacks both the methoxy and methyl groups.
Uniqueness
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde is unique due to the combined presence of the methoxy, methyl, and aldehyde groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1227515-61-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-methoxy-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-8(11-2)3-7(6)5-10/h3-5H,1-2H3 |
InChI Key |
VRJKJEVVCJDPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


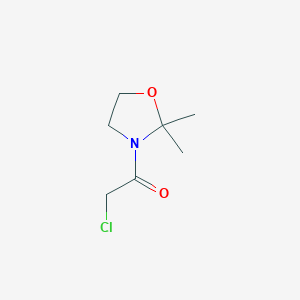
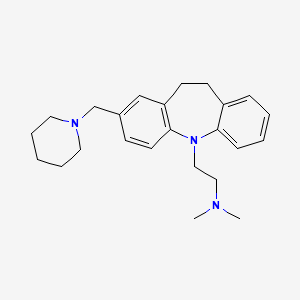
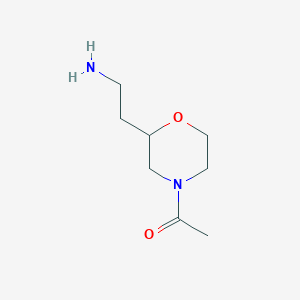
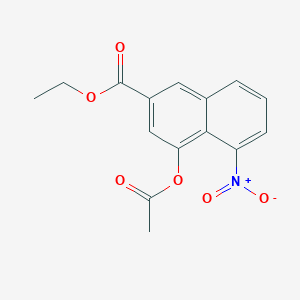
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)


